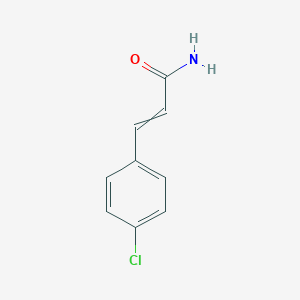

4-Chlorocinnamamide

Vue d'ensemble

Description

4-Chlorocinnamamide is a chemical compound that is part of the cinnamamide family, characterized by the presence of a chloro substituent on the aromatic ring. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided data does not directly discuss 4-Chlorocinnamamide, it does mention related compounds and methodologies that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of chlorinated compounds is a significant area of research in organic chemistry. For instance, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides has been reported, which could potentially be applied to the synthesis of compounds similar to 4-Chlorocinnamamide . Additionally, the synthesis of α-chlorocinnamamides has been achieved, providing insight into the stereochemistry and configurational assignment of these compounds, which could be relevant to the synthesis of 4-Chlorocinnamamide .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be complex, with the presence of stereocenters and geometric isomers. For example, the synthesis of α-chlorocinnamamides involves the formation of geometric isomers, and their configurations have been assigned based on spectroscopic data . This information could be extrapolated to understand the molecular structure of 4-Chlorocinnamamide.

Chemical Reactions Analysis

Chlorinated compounds can undergo various chemical reactions. The synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes through chlorinative cyclization is an example of the type of chemical reactions that chlorinated compounds like 4-Chlorocinnamamide might participate in . Moreover, the synthesis of 4-chloropyridin-2-yl derivatives involves reactions with different reagents, which could be relevant to the reactivity of 4-Chlorocinnamamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of substituents on the aromatic ring. For instance, the synthesis of 4-chlorobenzaldehyde and its high yield under optimized conditions suggests that similar methods could be used to synthesize and isolate 4-Chlorocinnamamide with high purity . The synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis indicates the versatility of chlorinated compounds in forming heterocyclic scaffolds, which could be relevant to the properties of 4-Chlorocinnamamide .

Applications De Recherche Scientifique

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: 4-Chlorocinnamamide has been used in the synthesis of compounds targeted at the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). These compounds were created by modifying the structure of SB366791, a representative TRPV1 antagonist .

- Methods of Application or Experimental Procedures: To avoid amide–iminol tautomerization, structurally supported N-methylated amides were evaluated using a Ca2+ influx assay. This involved cells expressing recombinant TRPV1 in the presence of 1.0 μM capsaicin .

- Results or Outcomes: The antagonistic activities of N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide (RLC-TV1006) were found to be approximately three-fold higher (IC50: 1.3 μM and 1.1 μM, respectively) than that of SB366791 (IC50: 3.7 μM) .

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXPFYVNYKVJBW-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorocinnamamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

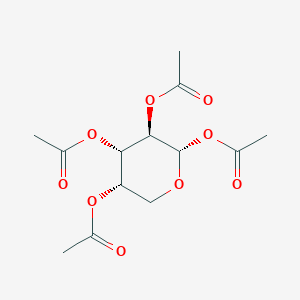

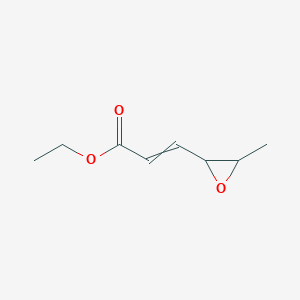

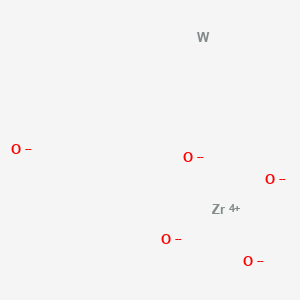

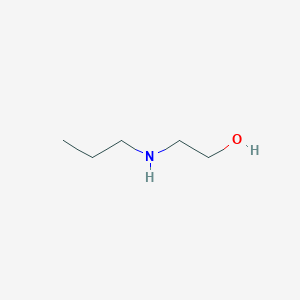

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)